molecular formula C21H37N3O B4970112 4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol

4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol

Cat. No.: B4970112
M. Wt: 347.5 g/mol
InChI Key: GTDASMFVPZLIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol is a complex organic compound that features a piperazine ring substituted with an aminoethyl group and a phenol ring substituted with two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminoethyl group can be reduced to form secondary amines.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced piperazine derivatives.

    Substitution: Halogenated and sulfonated phenol derivatives.

Mechanism of Action

The mechanism of action of 4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with an aminoethyl group and a phenol ring with tert-butyl groups makes it a versatile compound with diverse applications.

Properties

IUPAC Name

4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O/c1-20(2,3)17-13-16(14-18(19(17)25)21(4,5)6)15-24-11-9-23(8-7-22)10-12-24/h13-14,25H,7-12,15,22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDASMFVPZLIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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